4-Bromo-2-ethylpyridine
Overview
Description
4-Bromo-2-ethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and an ethyl group at the second position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylpyridine can be achieved through several methods. One common approach involves the bromination of 2-ethylpyridine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with amines to form 2-ethyl-4-aminopyridine.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form 2-ethylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: 2-ethyl-4-aminopyridine.
Oxidation Reactions: 2-ethyl-4-pyridinecarboxylic acid.
Reduction Reactions: 2-ethylpyridine.
Scientific Research Applications
4-Bromo-2-ethylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and ethyl group contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Bromo-4-ethylpyridine: The positions of the bromine and ethyl groups are reversed.
4-Chloro-2-ethylpyridine: The bromine atom is replaced by a chlorine atom.
Uniqueness: 4-Bromo-2-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of complex molecules and in the development of targeted pharmaceuticals.
Properties
IUPAC Name |
4-bromo-2-ethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRGNBFSOZCSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624685 | |
Record name | 4-Bromo-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156761-88-5 | |
Record name | 4-Bromo-2-ethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156761-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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